2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C16H14N2O2S2 and a molecular weight of 330.42 . It is a structural analog of purines and is widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of esters or amides of the corresponding 2-amino-thiophene-3-carboxylic acids. This can be achieved either by direct reaction with thiourea or by reaction with methyl- or allyl-isothiocyanate via the corresponding N,N′-disubstituted thioureas as intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-one core, which is fused with a cyclopenta ring. The molecule also contains a 2-mercapto group and a 2-methoxyphenyl group .Chemical Reactions Analysis
The reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one or its 2-methylthio derivative with hydrazonoyl halides, in the presence of triethylamine, yielded 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones .Scientific Research Applications
Synthesis and Chemical Properties
A foundational aspect of research on these compounds involves their synthesis and chemical properties. Studies have developed innovative methods for synthesizing derivatives of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, exploring their structural variations and potential applications (Sauter & Deinhammer, 1973; Prasad, Raziya, & Kishore, 2007). These synthesis methods often employ cyclization reactions and novel routes to create the core structure, which is crucial for the compound's biological and chemical activity.
Pharmacological Screening
Another area of research involves pharmacological screening to identify potential therapeutic applications. For instance, derivatives have been synthesized for screening against various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007; Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976). These studies highlight the compound's potential in contributing to new therapeutic agents by examining their bioactivity profiles.
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory properties of these compounds are of particular interest. Research has shown that certain derivatives exhibit significant activity against a variety of bacterial and fungal species, suggesting their potential as antimicrobial agents (Srivastava & Das, 2009). Additionally, their anti-inflammatory properties have been demonstrated in various models, further indicating the therapeutic potential of these compounds in treating conditions associated with inflammation.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective against various diseases and conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
Thiophene derivatives have been reported to exhibit various biological and physiological functions . They can act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Most of the synthesized compounds of similar structure were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Thiophene derivatives have been reported to exhibit various therapeutic effects, suggesting that they likely induce changes at the molecular and cellular levels .
Future Directions
Thienopyrimidine derivatives, including this compound, have been found to possess various biological activities, making them important in medicinal chemistry. They are often used in the development of new pharmaceutical drugs . Therefore, future research could focus on exploring its potential biological activities and applications in drug development.
Properties
IUPAC Name |
11-(2-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-7-3-2-6-10(11)18-15(19)13-9-5-4-8-12(9)22-14(13)17-16(18)21/h2-3,6-7H,4-5,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBGSMIXQJBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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